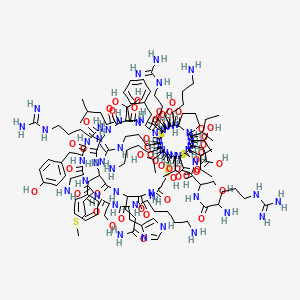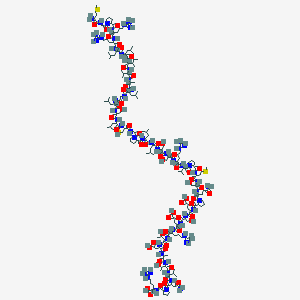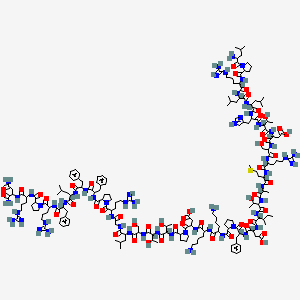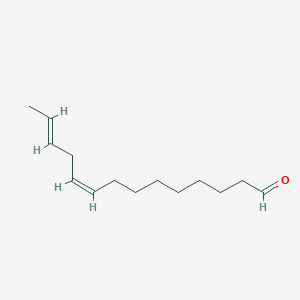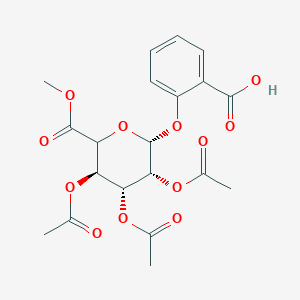
Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate is a complex organic compound that belongs to the class of glucopyranuronates This compound is characterized by the presence of a glucopyranose ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with multiple acetyl groups and a carboxyphenyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate typically involves the esterification of glucuronic acid derivatives with methyl alcohol in the presence of an acid catalyst. The acetylation of the hydroxyl groups on the glucopyranose ring is achieved using acetic anhydride in the presence of a base such as pyridine. The carboxyphenyl group is introduced through a nucleophilic substitution reaction involving a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate can undergo various chemical reactions, including:
Oxidation: The carboxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyphenyl group can be reduced to form alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the acetyl groups under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucopyranuronates depending on the nucleophile used.
科学研究应用
Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving glucuronic acid derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate involves its interaction with specific molecular targets and pathways. The carboxyphenyl group can interact with enzymes and receptors, modulating their activity. The acetyl groups can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetics and pharmacodynamics.
相似化合物的比较
Similar Compounds
Methyl 1-(2-Carboxyphenyl)-beta-D-glucopyranuronate: Lacks the acetyl groups, resulting in different chemical properties and reactivity.
Methyl 1-(2-Hydroxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate: Contains a hydroxyl group instead of a carboxyl group, leading to different biological activities.
Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-alpha-D-glucopyranuronate: The alpha anomer of the compound, which may exhibit different stereochemical properties.
Uniqueness
Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate is unique due to the presence of both the carboxyphenyl group and multiple acetyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-[(2R,3R,4R,5R)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)20(32-16(14)19(26)27-4)31-13-8-6-5-7-12(13)18(24)25/h5-8,14-17,20H,1-4H3,(H,24,25)/t14-,15-,16?,17-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMYHWWBEZVDAQ-KQXCKHACSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)O)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)C(=O)OC)OC2=CC=CC=C2C(=O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
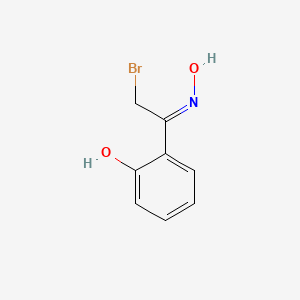
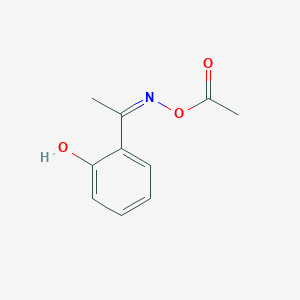
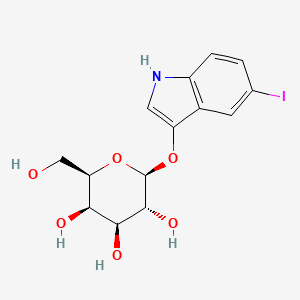
![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)
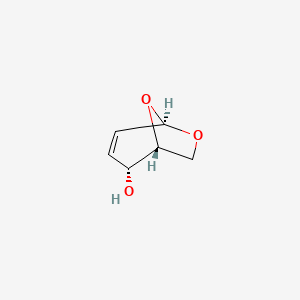
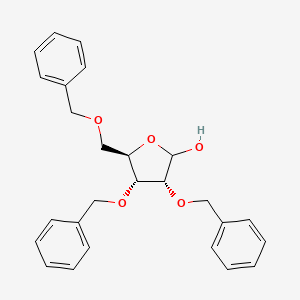
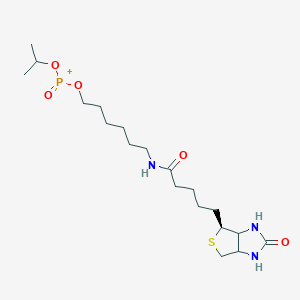
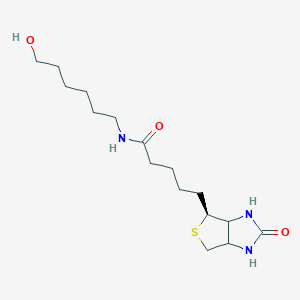
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)
